molecular formula C25H32N2O4 B5069285 2-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide

2-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B5069285
M. Wt: 424.5 g/mol
InChI Key: ALCCZILZIWSCCI-UHFFFAOYSA-N
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Description

The compound is a butyrylcholinesterase inhibitor . It was discovered through a hierarchical virtual screening protocol followed by biochemical evaluation . The compound has shown significant inhibitory activities against butyrylcholinesterase .


Molecular Structure Analysis

The crystal structure of human butyrylcholinesterase in complex with the compound was solved, revealing the binding mode and providing clues for potential optimization .


Chemical Reactions Analysis

The compound has been found to inhibit amyloid β (1-42) peptide self-induced aggregation into fibrils (by 61.7% at 10 μM) and protected cultured SH-SY5Y cells against amyloid-β-induced toxicity .


Physical and Chemical Properties Analysis

The compound is related to 1-(2,3-Dihydro-1H-inden-2-yl)ethanone, which has a molecular formula of C11H12O and an average mass of 160.212 Da .

Mechanism of Action

The compound works by inhibiting butyrylcholinesterase, an enzyme whose levels and activity significantly increase in the late stages of Alzheimer’s disease .

Properties

IUPAC Name

2-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy-4-methoxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-29-14-11-26-25(28)23-8-7-22(30-2)17-24(23)31-21-9-12-27(13-10-21)20-15-18-5-3-4-6-19(18)16-20/h3-8,17,20-21H,9-16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCCZILZIWSCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)OC)OC2CCN(CC2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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